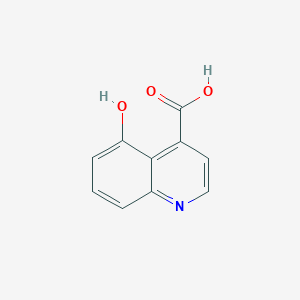

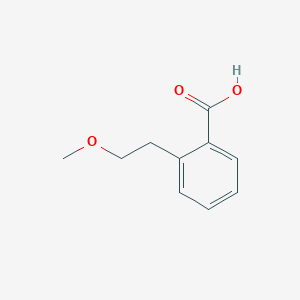

5-Hydroxyquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of hydroxyquinoline derivatives often involves multi-step reactions that include nitration, oxidation, and reduction processes. For example, the Pictet-Spengler reaction has been utilized for the synthesis of related compounds, indicating a potential pathway for producing 5-Hydroxyquinoline-4-carboxylic acid derivatives. This approach involves catalytic dehalogenation following the initial reaction to achieve high optical purity in the resulting compound (Verschueren et al., 1992).

Molecular Structure Analysis

The molecular structure of 5-Hydroxyquinoline-4-carboxylic acid and its derivatives can be elucidated through spectroscopic methods such as NMR and mass spectrometry. These techniques confirm the structure and purity of the synthesized compounds, essential for further chemical reactions and property analysis (Nörtemann et al., 1993).

Chemical Reactions and Properties

Hydroxyquinoline derivatives participate in various chemical reactions, demonstrating their reactivity and potential as intermediates in organic synthesis. For instance, they can undergo cyclocondensation reactions with different aldehydes to form novel quinoline compounds, showcasing their versatility in chemical transformations (Jentsch et al., 2018).

Applications De Recherche Scientifique

Photolabile Protecting Group for Carboxylic Acids

5-Hydroxyquinoline-4-carboxylic acid and its derivatives demonstrate applications as photolabile protecting groups for carboxylic acids. Brominated hydroxyquinoline, a related compound, is highlighted for its greater single photon quantum efficiency and multiphoton-induced photolysis sensitivity, advantageous for in vivo use due to increased solubility and low fluorescence. This makes it a useful caging group for biological messengers (Fedoryak & Dore, 2002).

Inhibition of 2-Oxoglutarate Oxygenases

Research on 5-carboxy-8-hydroxyquinoline, a compound structurally similar to 5-hydroxyquinoline-4-carboxylic acid, shows its broad-spectrum inhibition of 2-oxoglutarate and iron-dependent oxygenases, which are therapeutic targets for various human diseases. It demonstrates activity against transcription factor hydroxylases, histone demethylase subfamilies, nucleic acid demethylases, and γ-butyrobetaine hydroxylase, with cellular assays revealing its effectiveness against both cytosolic and nuclear 2OG oxygenases without requiring ester derivatization. This reveals its potential in targeting diseases involving 2OG oxygenases (Hopkinson et al., 2013).

Excited-State Intramolecular Proton Transfer

7-Hydroxyquinoline-8-carboxylic acid, closely related to 5-hydroxyquinoline-4-carboxylic acid, undergoes excited-state intramolecular double proton transfer (ESIDPT), resulting in quinolinone-like tautomer emission. This demonstrates an intrinsic proton relay system capable of intramolecular double proton transfer in the electronic excited state, which is of interest in the study of photochemical processes and may have applications in designing novel photonic and electronic materials (Tang et al., 2011).

Hydrogen-Bonded Structures in Proton-Transfer Compounds

The compound 8-hydroxyquinoline, which shares structural similarities with 5-hydroxyquinoline-4-carboxylic acid, forms one-dimensional hydrogen-bonded structures in its proton-transfer compounds with 4,5-dichlorophthalic acid. These structures highlight the utility of hydrogen phthalate anions and interactive-group-substituted quinoline cations in forming low-dimensional hydrogen-bonded assemblies, which are of interest in the design of molecular materials with specific electronic or photonic properties (Smith, Wermuth, & White, 2008).

Safety And Hazards

Propriétés

IUPAC Name |

5-hydroxyquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-3-1-2-7-9(8)6(10(13)14)4-5-11-7/h1-5,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIZUUJJBWXSAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxyquinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-Dimethylpyrazol-3-yl)methyl]-N-prop-2-ynylthietan-3-amine](/img/structure/B2498452.png)

![N-(2-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2498454.png)

![Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498462.png)